1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-14-13-25-18-8-4-7-17(18)20(22-21(25)28)29-15-19(27)24-11-9-23(10-12-24)16-5-2-1-3-6-16/h1-3,5-6,26H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCHLRTOUOCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, identified by its CAS number 941979-18-6, is a compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The structure features a cyclopentapyrimidine core with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 941979-18-6 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticonvulsant Activity : Compounds featuring the phenylpiperazine moiety have been studied for their anticonvulsant properties. In a study involving derivatives of piperazine, several compounds demonstrated significant efficacy in models of seizure induction, suggesting that similar derivatives may also possess anticonvulsant effects .
- Anti-inflammatory Effects : The presence of hydroxyl and thioether groups in the structure may enhance anti-inflammatory activity. Compounds with similar functionalities have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway .
Anticonvulsant Activity
A study synthesized various derivatives related to the phenylpiperazine structure and tested them for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that multiple compounds exhibited significant anticonvulsant effects, with some achieving high efficacy in the 6-Hz psychomotor seizure model .
Anti-inflammatory Activity
Research on related compounds has demonstrated their potential as COX-II inhibitors. For instance, one study reported an IC50 value of 0.52 μM for a structurally similar compound against COX-II, suggesting that our target compound could exhibit similar or enhanced inhibitory activity .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, researchers evaluated the anticonvulsant properties of a series of compounds derived from piperazine. The most active compounds were found to inhibit seizures effectively in multiple animal models, indicating a promising avenue for future research into derivatives like our target compound .
Case Study 2: Anti-inflammatory Potential
A comparative analysis involving various derivatives assessed their COX inhibition capabilities. The findings highlighted that certain modifications within the chemical structure significantly increased anti-inflammatory potency, suggesting that structural optimization could enhance the therapeutic profile of our target compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant anticancer properties. The incorporation of piperazine moieties has been linked to enhanced activity against various cancer cell lines. For instance, derivatives of phenylpiperazine have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In particular, studies have demonstrated that compounds designed from this scaffold can exhibit COX-II inhibition comparable to established anti-inflammatory drugs like Celecoxib .
Anticonvulsant Activity
Another significant application of this compound is in the field of neurology, specifically for its anticonvulsant properties. Analogues have been synthesized and tested in animal models, showing efficacy in reducing seizure frequency and severity. The structure's ability to modulate neuronal voltage-sensitive sodium channels contributes to its therapeutic potential in epilepsy management .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The presence of the piperazine ring and the thioether linkage appears to enhance biological activity across various assays. Modifications to these functional groups can significantly alter pharmacological profiles, making SAR studies essential for optimizing efficacy and safety .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of phenylpiperazine derivatives, a series of compounds were synthesized and evaluated against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells, highlighting the importance of structural variations in enhancing therapeutic profiles.
Case Study 2: Anti-inflammatory Evaluation
A compound derived from this scaffold was tested for its ability to inhibit COX enzymes in vitro. The results showed a significant reduction in prostaglandin E2 levels, indicating potent anti-inflammatory effects. Further studies in vivo confirmed these findings, demonstrating reduced inflammation in animal models of arthritis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Variations
The cyclopenta[d]pyrimidin-2(5H)-one core is shared among several analogs (Table 1). Key differences lie in the substituents at position 4, which influence physicochemical properties and biological interactions:
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent at Position 4 | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 2-oxo-2-(4-phenylpiperazin-1-yl)ethylthio | ~445.5* | Phenylpiperazine enhances receptor binding; hydroxyethyl improves solubility |
| 1-(2-Hydroxyethyl)-4-(4-methylbenzylthio) analog [Ev15] | 4-methylbenzylthio | ~317.4 | Lipophilic benzyl group may reduce solubility |
| Pyridin-3-ylmethylthio analog [Ev16] | Pyridin-3-ylmethylthio | 303.4 | Pyridine introduces basicity; potential for hydrogen bonding |
| Pyridin-2-ylmethylthio analog [Ev17] | Pyridin-2-ylmethylthio | 303.4 | Ortho-substitution may sterically hinder interactions |
| 2-[(2-Oxo-2-piperidin-1-ylethyl)thio] analog [Ev5] | Piperidin-1-yl-2-oxoethylthio | ~307.3 | Piperidine lacks aromaticity, reducing π-π interactions |
*Calculated based on molecular formula.
Key Observations:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Computational and Graph-Based Comparisons
- Similarity Coefficients : Using Tanimoto coefficients (Ev3), the target compound shares ~60–70% similarity with Ev15–Ev17 analogs, primarily due to the shared core .
- Graph Isomorphism Networks (GINs) : GINs could quantify topological differences, such as the phenylpiperazine branch’s impact on molecular graph complexity .
Q & A
Basic: What are the key synthetic pathways for this compound?
Answer:
The synthesis involves multi-step organic reactions:
Core Formation : Cyclocondensation of substituted cyclopentane precursors with pyrimidine derivatives to form the cyclopenta[d]pyrimidin-2(5H)-one scaffold.
Thioether Linkage : Introduction of the thioethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety .
Functionalization : Hydroxyethyl group addition through alkylation or ester hydrolysis.
Optimization : Yield improvements require precise solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst systems (e.g., p-toluenesulfonic acid for one-pot reactions) .
Advanced: How can contradictions in synthetic yields between palladium-catalyzed and acid-catalyzed methods be resolved?
Answer:
Discrepancies arise from differing reaction conditions:
- Palladium Catalysis : Higher yields (70–85%) but sensitive to oxygen/moisture, requiring inert atmospheres .
- Acid Catalysis : Simpler setup (e.g., p-toluenesulfonic acid) but lower yields (50–60%) due to side reactions .
Resolution : - Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity).
- Monitor byproduct formation via TLC/HPLC and apply statistical analysis (ANOVA) to identify critical factors .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Verify the thioether (-S-), carbonyl (C=O), and 4-phenylpiperazine protons (δ 2.5–3.5 ppm for piperazine CH2 groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₂₃H₂₈N₄O₃S = 464.18) .
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Advanced: What computational strategies predict binding affinity to dopamine receptors?
Answer:
Molecular Docking : Use AutoDock Vina to model interactions with D2/D3 receptors. Grid boxes centered on binding pockets (e.g., PDB: 6CM4) .
Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (GROMACS) to assess conformational changes .
Binding Free Energy : Calculate via MM-PBSA/GBSA to quantify interactions. Validate with in vitro radioligand displacement assays (IC₅₀ values) .
Basic: How is solubility determined in pharmaceutically relevant solvents?
Answer:
- Shake-Flask Method : Saturate compound in DMSO, ethanol, or PBS (pH 7.4). Measure concentration via UV-Vis at λ_max (e.g., 280 nm) .
- Thermodynamic Solubility : Equilibrate compound in solvent for 24 hrs, filter, and quantify via HPLC .
- Hansen Solubility Parameters : Predict miscibility using dispersion (δD), polarity (δP), and hydrogen bonding (δH) components .
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
- Accelerated Stability Testing : ICH Q1A guidelines (40°C/75% RH for 6 months). Track degradation via HPLC purity checks .
- Antioxidants : Add 0.1% w/w butylated hydroxytoluene (BHT) or ascorbic acid to formulations .
- Lyophilization : Enhance solid-state stability by removing water. Store in amber vials under nitrogen .
Basic: What in vitro assays evaluate kinase inhibitory activity?
Answer:
- ADP-Glo™ Kinase Assay : Test against kinases (CDK2, EGFR) with ATP concentrations near Km. Generate dose-response curves (IC₅₀ via GraphPad Prism) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced: How do structural modifications at the 4-phenylpiperazine moiety affect pharmacokinetics?
Answer:
- SAR Studies : Replace phenyl with pyridine (increased solubility) or fluorophenyl (enhanced binding). Measure logP (octanol-water partition) .
- In Vivo PK : Administer in rodents (IV/PO) to calculate AUC, Cmax, and t₁/₂. Compare with microsomal stability (CLint) and Caco-2 permeability .
Basic: What chromatographic methods ensure >95% purity post-synthesis?
Answer:
- Flash Chromatography : Silica gel column with gradient elution (hexane:EtOAc 70:30 to 50:50) .
- Prep-HPLC : C18 column, isocratic MeCN:H₂O (55:45) + 0.1% TFA. Confirm purity via retention time matching .
Advanced: What ecotoxicological assessments evaluate environmental risks?
Answer:
- OECD Guidelines :
- Test 201 : Algal growth inhibition (72-hr EC₅₀).
- Test 202 : Daphnia magna acute toxicity (48-hr LC₅₀).
- Test 203 : Fish (Danio rerio) mortality (96-hr LC₅₀) .
- Biodegradation : OECD 301B (ready biodegradability) over 28 days.
- Bioaccumulation : Calculate bioconcentration factor (BCF) from logKow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
